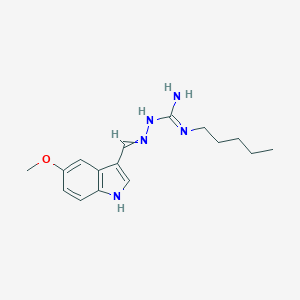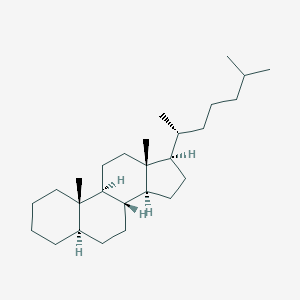
5α-Cholestane
Vue d'ensemble
Description
5α-Cholestane is a saturated tetracyclic triterpene with a 27-carbon structure. It is a diagenetic product of cholesterol and is one of the most abundant biomarkers in the rock record . This compound is often used as an indicator of ancient animal life and is found in petroleum deposits .
Applications De Recherche Scientifique
5α-Cholestane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5α-Cholestane involves its interaction with various molecular targets and pathways. For example, cholestane derivatives like cholestane-3β,5α,6β-triol induce cell death in tumor cells by triggering ER stress and enhancing autophagy . This process involves the generation of reactive oxygen species (ROS) and the activation of stress response pathways .
Analyse Biochimique
Biochemical Properties
5alpha-Cholestane is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, derivatives of 5alpha-Cholestane in plants are called brassinosteroids, which selectively activate the PPI3K/Akt pathway . This interaction is crucial for various cellular processes, including cell growth and survival. Additionally, 5alpha-Cholestane has been used as an internal standard in gas phase chromatography and high-performance liquid chromatography to quantify cholesterol in meat products .
Cellular Effects
5alpha-Cholestane influences various types of cells and cellular processes. It has been shown to induce multiple cell death pathways in A549 cells via endoplasmic reticulum stress and autophagy activation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance autophagy flux, suggesting a mechanism involving reactive oxygen species-mediated endoplasmic reticulum stress and autophagy .
Molecular Mechanism
At the molecular level, 5alpha-Cholestane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is derived from cholesterol by the action of intestinal microorganisms and has been isolated from human feces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5alpha-Cholestane can change over time. Studies have shown that its vaporization enthalpies and vapor pressures can be measured using correlation gas chromatography . These measurements are crucial for understanding the stability and degradation of 5alpha-Cholestane over time. Additionally, long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5alpha-Cholestane vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . The selection of appropriate animal models is critical for studying the dosage effects of 5alpha-Cholestane.
Metabolic Pathways
5alpha-Cholestane is involved in several metabolic pathways. It is a sterol produced endogenously from cholesterol and has been isolated from human feces . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5alpha-Cholestane is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Cholesterol, from which 5alpha-Cholestane is derived, is responsible for membrane rigidity and fluidity, as well as intracellular transport, cell signaling, and nerve conduction .
Subcellular Localization
The subcellular localization of 5alpha-Cholestane affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, cholesterol, the precursor of 5alpha-Cholestane, is synthesized via squalene and naturally assumes a specific stereochemical orientation .
Méthodes De Préparation
5α-Cholestane can be synthesized from cholesterol through diagenetic processes. In the laboratory, it is often used as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify cholesterol in various samples . Industrial production methods involve the extraction and purification of cholesterol from natural sources, followed by its conversion to this compound through chemical reactions .
Analyse Des Réactions Chimiques
5α-Cholestane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and alcohols.
Reduction: The double bond in cholesterol can be reduced to form this compound.
Substitution: Various functional groups can be introduced into the cholestane structure through substitution reactions.
Common reagents used in these reactions include oxidizing agents like peroxy acids and reducing agents like lithium aluminum hydride . The major products formed from these reactions are ketones, alcohols, and substituted cholestane derivatives .
Comparaison Avec Des Composés Similaires
5α-Cholestane is unique compared to other similar compounds due to its specific stereochemical configuration and its role as a biomarker. Similar compounds include:
Cholesterol: The precursor to this compound, involved in cell membrane structure and function.
Brassinosteroids: Plant-derived derivatives of this compound that activate specific signaling pathways.
5α-Androstane: A structurally related steroid used as a standard in various chromatographic applications.
These compounds share structural similarities but differ in their biological roles and applications.
Propriétés
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870548 | |
| Record name | CERAPP_53193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14982-53-7, 481-21-0 | |
| Record name | Cholestane (VAN8C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5α-Cholestane?
A1: The molecular formula of this compound is C27H48, and its molecular weight is 372.67 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of this compound. []
Q3: What is the significance of the 5α configuration in this compound?
A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]
Q4: How does this compound interact with biological membranes?
A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]
Q5: What role does this compound play in the formation of bile alcohols?
A5: this compound derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, this compound-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []
Q6: Can this compound derivatives be metabolized by microorganisms?
A6: Yes, microorganisms like Nocardia restrictus can transform specific this compound derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []
Q7: How is this compound utilized in analytical chemistry?
A7: this compound serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]
Q8: Can you explain the use of this compound derivatives in studying membrane proteins?
A8: Researchers utilize spin-labeled this compound derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]
Q9: What is the significance of this compound derivatives in understanding brassinolide activity?
A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the this compound scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []
Q10: How are this compound derivatives used in synthetic organic chemistry?
A10: this compound serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






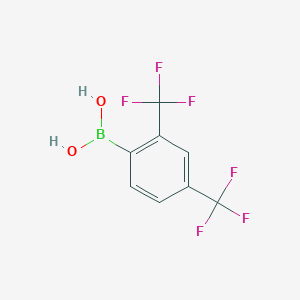
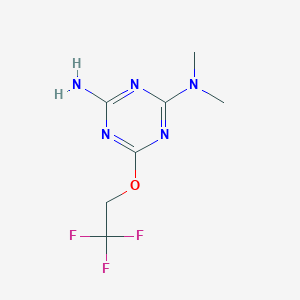

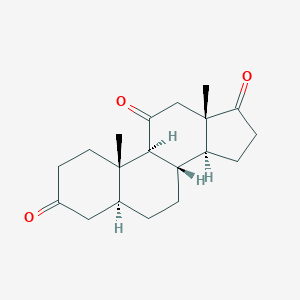
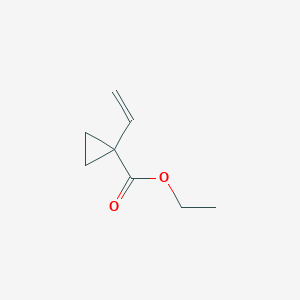
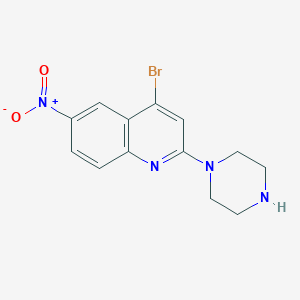
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

